molecular formula C28H40N2O7 B1421906 R-Tetrahydropapaverine N-acetyl-L-leucinate CAS No. 141109-12-8

R-Tetrahydropapaverine N-acetyl-L-leucinate

Cat. No.: B1421906
CAS No.: 141109-12-8
M. Wt: 516.6 g/mol
InChI Key: LMGYIXCUQYTPKM-UHFFFAOYSA-N
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Description

R-Tetrahydropapaverine N-acetyl-L-leucinate is a chemical building block that can be used as a reaction component or reagent . It has a CAS No. 141109-12-8 and is a useful scaffold for the synthesis of complex compounds . It is an intermediate used in the preparation of muscle relaxant atracurium besylate .


Molecular Structure Analysis

The molecular formula of this compound is C28H40N2O7 . Its molecular weight is 516.64 .


Chemical Reactions Analysis

This compound is used as a reaction component or reagent . It is a useful intermediate in the synthesis of complex compounds .

Scientific Research Applications

Synthesis and Derivatives

  • N-acetyl-L-leucine and its derivatives, including compounds like R-Tetrahydropapaverine N-acetyl-L-leucinate, have been studied for various synthesis processes. For instance, the synthesis of tetrahydropapaverine, a key intermediate of certain compounds, has been improved, highlighting its significance in pharmaceutical synthesis (Hua, 2007).

Therapeutic Applications

  • N-Acetyl-L-Leucine shows potential therapeutic benefits in treating Niemann-Pick disease type C, a lysosomal storage disorder. Its effectiveness in reducing lysosomal volume in affected cells indicates its potential as a treatment option (te Vruchte et al., 2019).
  • Another study suggests that Acetyl-DL-leucine and its enantiomer, Acetyl-L-leucine, may slow disease progression in lysosomal storage disorders, indicating a neuroprotective effect (Kaya et al., 2021).

Biochemical and Pharmacological Research

  • Tetrahydropapaverine, related to R-Tetrahydropapaverine, has been studied for its effects on serotonin biosynthesis, demonstrating its potential importance in pharmacological research (Kim, Kang, & Lee, 2004).
  • The acetylation of leucine, which transforms it into a drug, has been investigated. This research sheds light on how small molecular modifications can significantly alter pharmacological properties, exemplified by N-acetyl-L-leucine (Churchill et al., 2021).

Enzymology and Metabolic Studies

  • Acetohydroxy acid isomeroreductase, key in the biosynthesis of amino acids like leucine, is a focus of research due to its absence in humans, presenting a target for herbicides and fungicides (Dumas et al., 2001).

Chemical and Structural Research

  • The study of diorganotin(VI) complexes with N-acetyl amino acids, including N-acetyl-L-leucine, provides insights into their structure and potential applications in various fields (Sandhu et al., 1985).

Safety and Hazards

The safety data sheet for R-Tetrahydropapaverine N-acetyl-L-leucinate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

2-acetamido-4-methylpentanoic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGYIXCUQYTPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657741
Record name N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-12-8
Record name N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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